molecular formula C15H21NO2 B11162895 1-(4-Ethoxybenzoyl)-2-methylpiperidine

1-(4-Ethoxybenzoyl)-2-methylpiperidine

Cat. No.: B11162895
M. Wt: 247.33 g/mol
InChI Key: OCBUJHWPTZWKBY-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of an ethoxybenzoyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-(4-Ethoxybenzoyl)-2-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoyl chloride and 2-methylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-ethoxybenzoyl chloride is added dropwise to a solution of 2-methylpiperidine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ethoxybenzoyl group, leading to the formation of piperidine derivatives and benzoic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-2-methylpiperidine has found applications in various scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

    Pathways: It may influence signaling pathways involved in cellular processes such as apoptosis, inflammation, and neurotransmission.

The exact mechanism of action is still under investigation, and further studies are needed to elucidate its detailed molecular interactions.

Comparison with Similar Compounds

1-(4-Ethoxybenzoyl)-2-methylpiperidine can be compared with other similar compounds, such as:

    4-Ethoxybenzoyl chloride: A precursor in the synthesis of this compound, used in various organic reactions.

    2-Methylpiperidine: A structural analog that lacks the ethoxybenzoyl group, used in the synthesis of pharmaceuticals and agrochemicals.

    4-Methoxybenzoyl chloride: A similar compound with a methoxy group instead of an ethoxy group, used in the synthesis of different organic molecules.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other related compounds.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(4-ethoxyphenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H21NO2/c1-3-18-14-9-7-13(8-10-14)15(17)16-11-5-4-6-12(16)2/h7-10,12H,3-6,11H2,1-2H3

InChI Key

OCBUJHWPTZWKBY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCCCC2C

Origin of Product

United States

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